1-(3-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea
Description
1-(3-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea (CAS: 1396882-35-1) is a synthetic urea derivative with the molecular formula C₁₇H₁₇F₃N₂O₂ and a molecular weight of 338.32 g/mol . Its structure features a 3-hydroxy-3-phenylpropyl chain linked via a urea group to a 3-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
1-(3-hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)13-7-4-8-14(11-13)22-16(24)21-10-9-15(23)12-5-2-1-3-6-12/h1-8,11,15,23H,9-10H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRUZVYSZZYSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea is a synthetic urea derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C14H18F3N2O2
- Molecular Weight : 304.30 g/mol
- CAS Number : 1396812-36-4
The structure features a hydroxyphenyl group and a trifluoromethylphenyl moiety, which may contribute to its biological properties.
Research indicates that urea derivatives, including this compound, can influence various biological pathways. Key actions include:
- Cell Growth Modulation : Urea derivatives have been shown to induce apoptosis in tumor cells while promoting growth in non-tumorigenic cells, suggesting selective cytotoxicity .
- Neuroprotective Effects : Some studies report neuroprotective properties, potentially through modulation of oxidative stress pathways .
- Anti-inflammatory Properties : Urea compounds may exhibit anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation.
Therapeutic Potential
The therapeutic applications of this compound are being explored in various contexts:
- Cancer Treatment : Its ability to induce apoptosis in cancer cells makes it a candidate for further investigation in oncology .
- Neurodegenerative Diseases : The neuroprotective effects suggest potential use in treating diseases like Alzheimer's or Parkinson's .
Case Studies
Several studies have documented the effects of related compounds:
- Study on Tumor Cell Apoptosis :
- Neuroprotection Assessment :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs with Urea Linkages
Several structurally related urea derivatives share the 3-(trifluoromethyl)phenyl or substituted phenyl groups, with variations in substituents impacting physicochemical properties and biological activity. Key examples include:
Key Observations :
- The hydroxy group in the target compound increases hydrophilicity (logP ≈ 2.8) compared to non-hydroxylated analogs like 1-Methyl-3-[3-(trifluoromethyl)phenyl]urea (logP ≈ 3.5) .
- Compound 11e and Compound 83 incorporate heterocyclic cores (thiazole/pyridine), which may enhance binding to biological targets like kinases or receptors .
- Halogen substituents (e.g., chlorine in ) introduce steric and electronic effects that modulate receptor affinity and metabolic stability.
Anticancer Potential
- Compound 83 (a pyridine-urea analog) demonstrated in vitro antiproliferative activity against the MCF-7 breast cancer cell line (IC₅₀ = 4.2 µM), attributed to its trifluoromethylphenyl group and pyridine scaffold .
- Compound 11e (from ) shares the 3-(trifluoromethyl)phenyl group but lacks direct anticancer data.
Physicochemical and Pharmacokinetic Trends
- Hydrophobicity : The trifluoromethyl group increases lipophilicity, but the hydroxy group in the target compound partially offsets this, improving aqueous solubility (estimated ~50 µg/mL) .
- Metabolic Stability : Halogenated analogs (e.g., ) may resist oxidative metabolism due to electron-withdrawing substituents, extending half-life in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
